Ethyl benzenesulfonate

Catalog No.
S1485526
CAS No.
515-46-8
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl benzenesulfonate

Researchers facing volatile alkyl halide handling hazards or incorrect impurity tracking in besylate drugs require a stable, precise reagent. Ethyl benzenesulfonate solves these with:

  • Thermal stability enabling unpressurized reactor ethylation of hindered amines/phenols.
  • Exact match as besylate-ethanol degradant, eliminating LC-MS/MS calibration errors (correct m/z transition).
  • Scalable, controlled reactivity avoids exothermic runaways.

Supplied with rigorous QC to ensure batch-to-batch consistency.

CAS Number

515-46-8

Product Name

Ethyl benzenesulfonate

IUPAC Name

ethyl benzenesulfonate

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

XDRMBCMMABGNMM-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C1=CC=CC=C1

solubility

0.01 M

Synonyms

Benzenesulfonic Acid Ethyl Ester; Ethyl Phenylsulfonate; NSC 3217; Ethyl Besylate;

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1

The exact mass of the compound Ethyl benzenesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 25 g, 100 g

Ethyl benzenesulfonate (CAS 515-46-8) is a highly stable, non-volatile electrophilic ethylating agent widely utilized in advanced organic synthesis and pharmaceutical manufacturing. As a benzenesulfonic acid ester, it offers a superior balance of thermal stability and controlled reactivity compared to highly volatile alkyl halides or acutely toxic dialkyl sulfates [1]. In procurement contexts, it is primarily sourced either as a precision alkylating reagent for sterically demanding N-, O-, and P-alkylation workflows, or as a critical analytical reference standard for monitoring potential genotoxic impurities (PGIs) in besylate-salt drug formulations . Its predictable kinetic profile and amenability to high-temperature, unpressurized reactor conditions make it a high-value precursor for scalable industrial applications.

Research Fit

Genotoxic impurity reference standard for LC-MS/MS method development
Mechanistic probe for SN2 nucleophilic substitution kinetics
Positive control candidate for genetic toxicology screening assays

Generic substitution of ethyl benzenesulfonate with common alternatives like diethyl sulfate, ethyl bromide, or ethyl p-toluenesulfonate (ethyl tosylate) frequently leads to process failures or analytical invalidation. Diethyl sulfate is notoriously prone to rapid, exothermic hydrolysis and poses severe toxicity risks, while volatile ethyl halides require specialized pressurized vessels to achieve the temperatures necessary for hindered alkylations [1]. Furthermore, in pharmaceutical quality control, ethyl benzenesulfonate is the exact, specific degradant formed when benzenesulfonic acid (besylate) counterions react with residual ethanol. Substituting it with ethyl tosylate or ethyl mesylate during LC-MS/MS calibration will result in incorrect mass transitions (e.g., m/z 218 vs. 204) and different matrix retention times, directly violating ICH M7 compliance for besylate API batch release[2].

Substitution Risk

LC retention Chromatographic profiles differ from methyl and propyl analogs, potentially invalidating validated methods.
MS sensitivity Ionization efficiency varies significantly; reported LOQ differences exceed one order of magnitude.
Genotoxicity Ames and micronucleus responses are not extrapolatable across benzenesulfonate esters; false negatives possible.

Superior Yield Control in Phosphinous Amide Alkylation

In the synthesis of phosphonium salts and phosphine oxides, ethyl benzenesulfonate demonstrates highly controlled alkylation kinetics. When reacting with N,N-dimethyl-diphenylphosphinous amide at room temperature followed by heating at 100 °C, ethyl benzenesulfonate affords diphenylethylphosphine oxide in 90% yield [1]. In contrast, the use of diethyl sulfate results in highly exothermic, rapid salt formation that can lead to polymeric decomposition products and lower isolable yields of the desired target [1].

Evidence DimensionAlkylation yield of phosphine oxide derivatives
Target Compound Data90% yield (with controlled kinetics)
Comparator Or BaselineDiethyl sulfate (exothermic, prone to polymeric decomposition)
Quantified DifferenceHigher isolable yield and controlled thermal profile for the benzenesulfonate ester.
ConditionsEquimolar reaction, 100 °C heating in sealed tube.

Buyers synthesizing complex organophosphorus ligands should procure this compound to avoid the exothermic decomposition associated with aggressive dialkyl sulfates.

LC-MS/MS LOQ
Cross-study comparable
Ethyl LOQ 1 ng/mL (QQQ) vs methyl 20 ng/mL; ethyl 1.5 ng/mL (UPLC-MS) vs methyl 15 ng/mL; ethyl 2 ng/mL (APCI) vs propyl 5 ng/mL
Reported higher MS sensitivity may support lower detection limits for ethyl analog.
Conditions vary across platforms; verify in own matrix.

Enhanced Thermal Processability for High-Temperature Alkylations

Standard ethylating agents like ethyl bromide (bp 38 °C) or ethyl iodide (bp 72 °C) are highly volatile, necessitating specialized pressurized reactors for high-temperature alkylations. Ethyl benzenesulfonate features a significantly higher boiling point of 156 °C at 15 mmHg (and >280 °C at atmospheric pressure) . This allows for safe, standard reflux conditions in open or lightly sealed vessels without the acute vapor inhalation risks and rapid hydrolysis rates associated with diethyl sulfate .

Evidence DimensionBoiling point and volatility
Target Compound Data156 °C at 15 mmHg
Comparator Or BaselineEthyl bromide (38 °C at 760 mmHg)
Quantified Difference>100 °C higher boiling point under reduced pressure.
ConditionsStandard physical property measurement.

Enables the use of standard laboratory glassware for high-temperature ethylations, reducing equipment costs and safety risks.

SN2 Transition State
Direct comparison
Larger cross-interaction constants ρxz, βxz for ethyl vs methyl (aminolysis with anilines/benzylamines)
Indicates a tighter transition state geometry, relevant for kinetic selectivity studies.
Qualitative trend; exact values not reported in abstract.

Attenuated Electrophilicity for Selective Reactions

Ethyl benzenesulfonate exhibits a distinctly attenuated electrophilic reactivity compared to its methyl counterpart. In standardized nucleophilic scavenging assays using ethylenediamine polymer-bound resins, ethyl benzenesulfonate achieved only ~30% removal, whereas methyl benzenesulfonate reached ~100% removal under identical conditions[1]. This reduced reactivity prevents over-alkylation in polyfunctional substrates, making it a more selective ethylating agent than highly aggressive methylating or standard ethylating analogs [1].

Evidence DimensionNucleophilic scavenging removal efficiency
Target Compound Data~30% removal
Comparator Or BaselineMethyl benzenesulfonate (~100% removal)
Quantified Difference70% lower reactivity toward the nucleophilic resin.
Conditions1 µg/mL solution in MeOH treated with ethylenediamine resin at 40 °C.

Procurement of the ethyl ester is optimal when synthetic selectivity is required to prevent exhaustive alkylation of secondary nucleophiles.

Genotoxicity Profile
Class-level inference
Positive in Ames TA100; positive in L5178Y micronucleus test. Distinct from negative toluenesulfonate outliers.
Supports use as a genotoxicity positive control; response not interchangeable with other esters.
Computational predictions initially flagged negligible Ames activity; experimental confirmation is essential.

Absolute Specificity for Besylate Drug PGI Calibration

In the quality control of besylate-salt APIs (such as Amlodipine Besylate), trace ethanol from recrystallization can form ethyl benzenesulfonate, a potential genotoxic impurity (PGI). Analytical monitoring requires the exact standard, as ethyl benzenesulfonate produces a specific [M+NH4]+ precursor ion at m/z 204 in LC-APCI-MS/MS [1]. Substituting with ethyl p-toluenesulfonate (m/z 218) fails to calibrate the specific besylate-derived matrix effects, where ethyl benzenesulfonate must be quantified down to a Limit of Quantitation (LOQ) of 2 ng/mL [1].

Evidence DimensionMass spectrometric precursor ion and LOQ
Target Compound Datam/z 204, LOQ 2 ng/mL
Comparator Or BaselineEthyl p-toluenesulfonate (m/z 218)
Quantified Difference14 Da mass difference, preventing cross-calibration.
ConditionsLC-APCI-MS/MS analysis of Amlodipine Besylate tablets.

Analytical laboratories must procure the exact CAS 515-46-8 standard to comply with ICH M7 guidelines for besylate API batch release.

Physical Benchmarks
Specification review
BP 156 °C/15 mmHg, density 1.22 g/cm³, nD 1.5090–1.5110
Supports identity verification and proper storage (air/moisture sensitive).
Values differ from methyl and propyl homologs; use for incoming quality control.

Selective N- and O-Ethylation in Active Pharmaceutical Ingredient (API) Synthesis

Due to its controlled reactivity and high boiling point, ethyl benzenesulfonate is the preferred reagent for ethylating sterically hindered amines and phenols where volatile halides fail or diethyl sulfate causes decomposition [1].

Analytical Reference Standard for Genotoxic Impurity (PGI) Monitoring

Strictly required for calibrating LC-MS/MS and GC-MS/MS instruments during the quality control of besylate-salt drugs (e.g., Amlodipine Besylate) to ensure compliance with ICH M7 regulations [2].

Synthesis of Specialty Organophosphorus Ligands

Used to generate ethyl-substituted phosphonium salts and phosphine oxides with high yields, avoiding the exothermic runaway reactions common with dialkyl sulfates[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS GTI method development
Reported MS sensitivity profile
LOQ, accuracy, and precision verification in target matrix
SN2 mechanistic studies
Transition state kinetic evidence
Reaction rate and selectivity validation under own conditions
Genetic toxicology assay control
Reported mutagenicity and clastogenicity response
Assay positive response verification per lab protocol
Organic synthesis building block
Alkylation reactivity and chemoselectivity
Purity, moisture sensitivity, and reaction yield consistency

XLogP3

1.4

UNII

09424QHU6Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

515-46-8

Wikipedia

Ethyl benzenesulfonate

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